molecular formula C19H15FN6O2 B2934023 N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105223-58-2

N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2934023
CAS No.: 1105223-58-2
M. Wt: 378.367
InChI Key: ADKRIOVIQKVWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶-(1,3-benzodioxol-5-ylmethyl)-N⁴-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the N⁴ position and a 1,3-benzodioxol-5-ylmethyl moiety at the N⁶ position. This structural framework is associated with kinase inhibition, particularly targeting Janus kinases (JAKs), as evidenced by studies on analogous compounds . The benzodioxole group may enhance lipophilicity and binding affinity, while the 4-fluorophenyl substituent contributes to metabolic stability and selectivity.

Properties

IUPAC Name

6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-12-2-4-13(5-3-12)23-17-14-9-22-26-18(14)25-19(24-17)21-8-11-1-6-15-16(7-11)28-10-27-15/h1-7,9H,8,10H2,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKRIOVIQKVWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention in various fields of biological research. Its unique structure and potential pharmacological properties make it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18_{18}H17_{17}F1_{1}N5_{5}O2_{2}, with a molecular weight of 364.36 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit inhibitory effects on specific enzymes and receptors:

  • Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various protein kinases involved in signaling pathways related to cancer and inflammation.
  • Anti-parasitic Activity : Similar compounds have demonstrated efficacy against Toxoplasma gondii, indicating potential for use in treating parasitic infections .

Therapeutic Applications

The compound is being investigated for several therapeutic applications:

  • Anti-cancer : The inhibition of kinases can lead to reduced tumor growth and proliferation.
  • Anti-inflammatory : By modulating inflammatory pathways, this compound may help in treating conditions like rheumatoid arthritis.

Case Study 1: Anti-Toxoplasma Activity

In a study focused on anti-Toxoplasma activity, related compounds showed significant inhibition of TgCDPK1, an essential kinase for the parasite's survival. This suggests that this compound could exhibit similar effects .

CompoundTargetIC50 (μM)Effect
Compound ATgCDPK10.11Inhibits invasion
Compound BTgCDPK10.03Inhibits egress

Case Study 2: Anti-cancer Properties

A series of pyrazolo[3,4-d]pyrimidines were tested against various cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation at low concentrations:

CompoundCell LineIC50 (μM)Mechanism
Compound CMCF-7 (breast)0.25Apoptosis induction
Compound DA549 (lung)0.14Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are a well-studied class of kinase inhibitors. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Variations

Compound Name N⁴ Substituent N⁶ Substituent Key Structural Differences Reference(s)
N⁶-(1,3-benzodioxol-5-ylmethyl)-N⁴-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-fluorophenyl 1,3-benzodioxol-5-ylmethyl Reference compound; optimized for JAK3 selectivity
N⁶-[(4-fluorophenyl)methyl]-N⁴-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-methylphenyl (4-fluorophenyl)methyl Additional phenyl ring at position 1
N⁴-(3-chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-chloro-4-methylphenyl Ethyl Chlorine substitution enhances electrophilicity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N/A (position 1) 6-tert-butyl Hydroxyl group at position 2 of the fluorophenyl

Physicochemical and Pharmacokinetic Properties

  • Solubility : The chloro-methylphenyl analog (C15H17ClN6) exhibits low aqueous solubility (0.5 µg/mL at pH 7.4), likely due to its hydrophobic chloro and methyl groups . In contrast, the benzodioxole-containing target compound may display improved solubility owing to the polar benzodioxole oxygen atoms.
  • The target compound (MW ~380–400 estimated) balances size for kinase binding without excessive hydrophobicity.

Research Findings and Implications

Recent computational and synthetic efforts emphasize the role of N⁶ and N⁴ substituents in tuning kinase selectivity. For example:

  • Docking Studies : The benzodioxole group in the target compound forms hydrogen bonds with JAK3’s Glu903 and Asp967, critical for its high affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.